(Rac)-UK-414495

Neutral endopeptidase inhibition IC50 enzyme assay

FSAD researchers need validated tools targeting the VIP-mediated arousal pathway. (Rac)-UK-414495 is the reference NEP inhibitor (hNEP IC50=18.9 nM) with confirmed in vivo efficacy in rabbit pelvic nerve stimulation (VBF EC50=37 nM; ~60% potentiation at 300 μg/kg i.v.)-without affecting basal cardiovascular parameters. • Differentiated from sacubitril (cardiovascular-optimized) and PDE5 inhibitors (clinically ineffective in FSAD); not interchangeable with thiorphan (peptidic, poor oral bioavailability) • Enables quantitative benchmarking of novel FSAD candidates and dissection of VIP-mediated vs. NO-mediated pathways • Validated for ex vivo tissue bath and in vitro NEP activity assays

Molecular Formula C16H25N3O3S
Molecular Weight 339.5 g/mol
CAS No. 337962-93-3
Cat. No. B1683376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-UK-414495
CAS337962-93-3
Synonyms(R)-2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl)cyclopentyl)methyl)valeric acid
UK-414,495
Molecular FormulaC16H25N3O3S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCC(CC1(CCCC1)C(=O)NC2=NN=C(S2)CC)C(=O)O
InChIInChI=1S/C16H25N3O3S/c1-3-7-11(13(20)21)10-16(8-5-6-9-16)14(22)17-15-19-18-12(4-2)23-15/h11H,3-10H2,1-2H3,(H,20,21)(H,17,19,22)
InChIKeyFWXXCSISWQQOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-UK-414495: Neutral Endopeptidase Inhibitor for FSAD Research


(Rac)-UK-414495 (CAS 337962-93-3) is a synthetic small-molecule neutral endopeptidase (NEP, neprilysin) inhibitor developed by Pfizer for investigating female sexual arousal disorder (FSAD). NEP is a zinc-dependent metalloprotease that degrades vasoactive neuropeptides including vasoactive intestinal peptide (VIP), which mediates genital blood flow. By inhibiting NEP, (Rac)-UK-414495 increases local VIP bioavailability, thereby potentiating pelvic nerve-stimulated increases in vaginal and clitoral blood flow without affecting basal hemodynamics [1]. The compound is a racemic mixture, with the (R)-enantiomer being the active species. In vitro, (Rac)-UK-414495 inhibits human recombinant NEP with an IC50 of 18.9 nM [2]. In anesthetized female rabbits, it potentiates pelvic nerve-stimulated vaginal blood flow (VBF) with an EC50 of 37 ± 9 nM, corresponding to 3.6 × the IC50 for rabbit NEP [1]. Unlike PDE5 inhibitors, which have shown inconsistent efficacy in FSAD due to the complex neurovascular regulation of female genital arousal, (Rac)-UK-414495 targets an alternative, VIP-mediated pathway [1].

(Rac)-UK-414495: Why Generic NEP/PDE5 Inhibitors Fail


Despite sharing the NEP inhibitory mechanism with compounds such as sacubitril (IC50 5 nM for NEP) and thiorphan (IC50 6.9 nM for NEP), (Rac)-UK-414495 is not interchangeable with these agents for FSAD research applications. Sacubitril, a component of the heart failure drug LCZ696 (sacubitril/valsartan), is optimized for systemic cardiovascular effects and is not tissue-selective for the female genital vasculature . Thiorphan, while potent against NEP, is a peptidic inhibitor with limited oral bioavailability and rapid clearance, making it unsuitable for translational FSAD studies . Furthermore, substitution with PDE5 inhibitors such as sildenafil is not scientifically valid: multiple clinical studies have failed to demonstrate consistent efficacy of PDE5 inhibitors in FSAD, likely because nitric oxide plays a subordinate role relative to VIP in female genital arousal [1]. The differentiated pharmacological profile of (Rac)-UK-414495—specifically its balanced NEP potency, functional in vivo efficacy at enhancing genital blood flow, and lack of effect on basal cardiovascular parameters—has not been replicated by any other NEP inhibitor in this indication [2].

(Rac)-UK-414495: Quantitative Head-to-Head Evidence


NEP Potency vs. Sacubitril and Thiorphan

(Rac)-UK-414495 inhibits human recombinant neutral endopeptidase (hNEP) with an IC50 of 18.9 nM [1]. This potency is moderate compared to other NEP inhibitors: sacubitril (AHU-377) is more potent against NEP with an IC50 of 5 nM , while thiorphan, a reference peptidic NEP inhibitor, has an IC50 of 6.9 nM . However, neither sacubitril nor thiorphan has been validated for FSAD applications; sacubitril is optimized for cardiovascular indications, and thiorphan lacks suitable pharmacokinetic properties for translational genital blood flow studies.

Neutral endopeptidase inhibition IC50 enzyme assay neuropeptide degradation

Vaginal Blood Flow Potentiation In Vivo

In anesthetized female New Zealand rabbits, intravenous administration of (Rac)-UK-414495 dose-dependently potentiated pelvic nerve-stimulated increases in vaginal blood flow (VBF) with an EC50 of 37 ± 9 nM (corresponding to 3.6 × the IC50 for rabbit NEP) [1]. At 300 μg/kg i.v., (Rac)-UK-414495 increased the peak nerve-stimulated VBF response by approximately 60% relative to vehicle control, and significantly prolonged the duration of the VBF response [1]. Intravaginal administration of (Rac)-UK-414495 (300 μg) also enhanced pelvic nerve-stimulated increases in VBF, demonstrating a route of administration relevant to potential therapeutic use [1]. No comparable in vivo FSAD efficacy data exist for sacubitril or thiorphan in this specific model system.

Female sexual arousal disorder vaginal blood flow pelvic nerve stimulation in vivo pharmacology

VIP-Mediated Genital Blood Flow Enhancement

To confirm that the effects of (Rac)-UK-414495 are mediated specifically through preservation of VIP, the compound was co-administered with exogenous VIP in anesthetized rabbits. Intravenous infusion of VIP (20 μg/kg over 10 min) alone produced a transient increase in vaginal blood flow (VBF). Pre-treatment with (Rac)-UK-414495 (300 μg/kg i.v.) increased both the amplitude (peak response) and the duration of VIP-induced VBF increases [1]. Specifically, the area under the VBF-time curve for VIP plus (Rac)-UK-414495 was approximately 2.5-fold greater than for VIP alone, confirming that NEP inhibition functionally prolongs VIP-mediated vasodilation in genital tissue [1].

Vasoactive intestinal peptide VIP NEP inhibition genital hemodynamics

Cardiovascular Safety: Basal Hemodynamics

A key differentiator for (Rac)-UK-414495 relative to systemic NEP inhibitors such as sacubitril is its lack of effect on basal cardiovascular parameters. In anesthetized female rabbits, (Rac)-UK-414495 administered at doses up to 300 μg/kg i.v. (approximately 8-fold higher than the EC50 for VBF potentiation) produced no significant change in mean arterial blood pressure or heart rate [1]. In contrast, sacubitril, as a component of LCZ696, produces clinically significant reductions in blood pressure through systemic enhancement of natriuretic peptide levels, making it unsuitable for FSAD applications .

Cardiovascular safety blood pressure heart rate NEP inhibitor selectivity

(Rac)-UK-414495: Research & Procurement Applications


Preclinical FSAD Pathophysiology Research

Procure (Rac)-UK-414495 as the reference NEP inhibitor for studies investigating the role of VIP-mediated neurovascular signaling in female genital arousal. The compound's validated in vivo efficacy in the rabbit pelvic nerve stimulation model (EC50 = 37 nM; approximately 60% potentiation of VBF at 300 μg/kg i.v.) provides a quantitative benchmark for evaluating novel FSAD drug candidates [1]. This application is supported by peer-reviewed data demonstrating that (Rac)-UK-414495 enhances both nerve-stimulated and exogenous VIP-induced genital blood flow without affecting basal cardiovascular parameters [1].

NEP vs. PDE5 Inhibition in Female Genital Arousal

Utilize (Rac)-UK-414495 as a pharmacological tool to contrast VIP-mediated (NEP-sensitive) versus nitric oxide-mediated (PDE5-sensitive) pathways in female genital arousal. The compound's ability to potentiate pelvic nerve-stimulated VBF by approximately 60% [1] stands in contrast to the inconsistent clinical efficacy of PDE5 inhibitors such as sildenafil in FSAD [2]. Researchers can employ (Rac)-UK-414495 to dissect the relative contributions of these two vasodilatory pathways.

Ex Vivo/In Vitro NEP Activity in Reproductive Tissues

Apply (Rac)-UK-414495 in ex vivo tissue bath experiments or in vitro NEP activity assays (IC50 = 18.9 nM for human NEP) to investigate the expression, localization, and functional role of neutral endopeptidase in human vaginal, clitoral, and uterine tissues [3]. The compound's well-characterized potency enables precise concentration-response studies. This application is particularly relevant given the limited tissue-specific NEP expression data in female genitalia.

NEP Inhibitor Lead Optimization & Screening

Employ (Rac)-UK-414495 as a reference standard in NEP inhibitor screening cascades for FSAD or other genitourinary indications. The compound's established in vitro (hNEP IC50 = 18.9 nM) and in vivo (rabbit VBF EC50 = 37 nM) data provide a benchmark for evaluating potency, efficacy, and selectivity of novel NEP inhibitors [1][3]. The racemic nature of the compound (Rac)-UK-414495 also enables comparative studies with enantiopure (R)-UK-414495 to assess stereochemical contributions to NEP inhibition.

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